![molecular formula C21H16N2O3 B11072723 2-oxo-N-[4-(1H-pyrrol-1-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B11072723.png)
2-oxo-N-[4-(1H-pyrrol-1-yl)benzyl]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a chromene core, a pyrrole moiety, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction between an amine and a diketone, followed by cyclization.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the chromene-pyrrole intermediate with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole and chromene rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyrrole or chromene rings.
Aplicaciones Científicas De Investigación
2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-OXO-N-{[4-(1H-INDOL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE: Similar structure with an indole moiety instead of a pyrrole.
2-OXO-N-{[4-(1H-THIAZOL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE: Contains a thiazole ring instead of a pyrrole.
Uniqueness
2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of a chromene core, a pyrrole moiety, and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H16N2O3 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-oxo-N-[(4-pyrrol-1-ylphenyl)methyl]chromene-3-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c24-20(18-13-16-5-1-2-6-19(16)26-21(18)25)22-14-15-7-9-17(10-8-15)23-11-3-4-12-23/h1-13H,14H2,(H,22,24) |
Clave InChI |
VQGUJSJHBGZAET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(C=C3)N4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


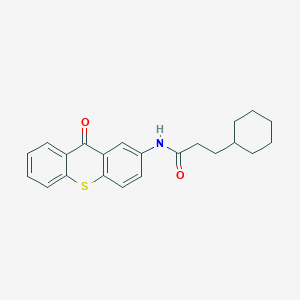
![2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11072653.png)
![N-(2,4-Dimethylphenyl)-2-[(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-1-YL)thio]acetamide](/img/structure/B11072662.png)
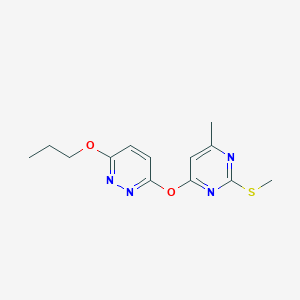
![Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B11072684.png)
![N-tert-butyl-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}benzamide](/img/structure/B11072692.png)
![2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]-](/img/structure/B11072696.png)
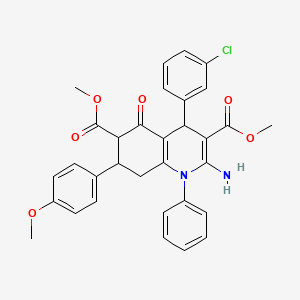
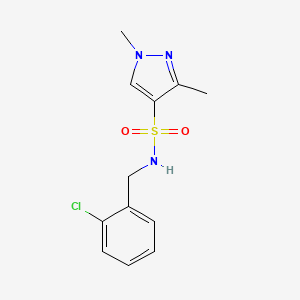
![Methyl 3-oxo-5-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B11072704.png)
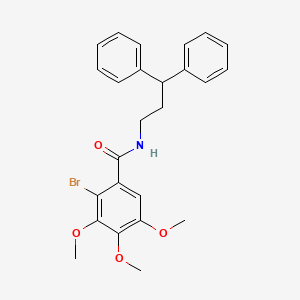
![3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11072728.png)
![5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11072733.png)
![4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B11072738.png)
